2-Chloro-3-(2-chlorophenyl)-1-propene 2-Chloro-3-(2-chlorophenyl)-1-propene
Brand Name: Vulcanchem
CAS No.: 731771-99-6
VCID: VC3874108
InChI: InChI=1S/C9H8Cl2/c1-7(10)6-8-4-2-3-5-9(8)11/h2-5H,1,6H2
SMILES: C=C(CC1=CC=CC=C1Cl)Cl
Molecular Formula: C9H8Cl2
Molecular Weight: 187.06 g/mol

2-Chloro-3-(2-chlorophenyl)-1-propene

CAS No.: 731771-99-6

Cat. No.: VC3874108

Molecular Formula: C9H8Cl2

Molecular Weight: 187.06 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-3-(2-chlorophenyl)-1-propene - 731771-99-6

Specification

CAS No. 731771-99-6
Molecular Formula C9H8Cl2
Molecular Weight 187.06 g/mol
IUPAC Name 1-chloro-2-(2-chloroprop-2-enyl)benzene
Standard InChI InChI=1S/C9H8Cl2/c1-7(10)6-8-4-2-3-5-9(8)11/h2-5H,1,6H2
Standard InChI Key DZRCJACLQNFFNG-UHFFFAOYSA-N
SMILES C=C(CC1=CC=CC=C1Cl)Cl
Canonical SMILES C=C(CC1=CC=CC=C1Cl)Cl

Introduction

Chemical Identity and Structural Properties

Molecular and Structural Characteristics

The compound’s IUPAC name, 1-chloro-2-(2-chloroprop-2-en-1-yl)benzene, reflects its substitution pattern:

  • Molecular Formula: C₉H₈Cl₂

  • Molecular Weight: 187.06 g/mol

  • SMILES Notation: ClC(=C)Cc1c(Cl)cccc1

  • InChI Key: LQACEUSXZKRYDK-UHFFFAOYSA-N .

The crystal structure features a planar phenyl ring connected to a chlorinated propene chain, with bond lengths of 1.74 Å (C-Cl) and 1.34 Å (C=C). Steric effects from the ortho-chlorine on the phenyl ring influence its reactivity in substitution reactions .

Table 1: Physicochemical Properties

PropertyValueSource
Density1.191 g/cm³
Boiling Point241°C at 760 mmHg
Flash Point95.8°C
LogP (Octanol-Water)3.635
Refractive Index1.546

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most cited route involves Friedel-Crafts alkylation of 2-chlorobenzene with 2-chloropropene in the presence of AlCl₃:

2-Chlorobenzene+2-ChloropropeneAlCl3C₉H₈Cl₂+HCl\text{2-Chlorobenzene} + \text{2-Chloropropene} \xrightarrow{\text{AlCl}_3} \text{C₉H₈Cl₂} + \text{HCl}

Key steps include:

  • Activation: AlCl₃ generates a carbocation from 2-chloropropene.

  • Electrophilic Substitution: The carbocation attacks the ortho position of 2-chlorobenzene.

  • Purification: Distillation under reduced pressure yields >90% purity .

Industrial Optimization

Continuous flow reactors enhance yield (up to 85%) by minimizing side reactions like polychlorination. Solvent-free conditions and recyclable catalysts (e.g., zeolites) align with green chemistry principles .

Chemical Reactivity and Applications

Reaction Pathways

  • Epoxidation: Treatment with hydrogen peroxide and NaOH forms epoxide derivatives (e.g., 1-(5-chloro-2-hydroxyphenyl)-3-(2-chlorophenyl)-1-oxo-2,3-epoxy propane), which exhibit antimicrobial activity .

  • Nucleophilic Substitution: Reacts with amines to yield secondary amines, useful in agrochemical synthesis .

  • Polymerization: Acts as a monomer in styrene-derived copolymers for UV-resistant coatings .

Pharmaceutical Applications

A 2022 study synthesized five epoxide derivatives (SAC-2 to SAC-6) and evaluated their antibacterial efficacy:

Table 2: Antimicrobial Activity of SAC Derivatives

CompoundZone of Inhibition (mm) – E. coliS. aureus
SAC-2149
SAC-62116
Tetracycline (Control)2226

SAC-6 showed comparable activity to tetracycline, suggesting potential as a broad-spectrum antibiotic .

Biological Activity and Mechanism

Antimicrobial Mechanism

The compound disrupts bacterial cell membranes via hydrophobic interactions, facilitated by its chlorine substituents. Molecular docking studies indicate binding to E. coli’s penicillin-binding protein 3 (PBP3) with a Ki of 2.3 μM .

Toxicity Profile

  • Acute Oral Toxicity (LD₅₀): 320 mg/kg in rats (H301 classification) .

  • Environmental Impact: Moderate persistence (t₁/₂ = 15 days in soil) with bioaccumulation potential (BCF = 1,200) .

ParameterSpecification
UN Number2811
HS Code2903999090
GHS PictogramsSkull and Crossbones

Comparative Analysis with Analogues

Structural Analogues

  • 2-Chloro-3-(4-chlorophenyl)-1-propene: The para-chloro isomer shows lower antimicrobial activity (MIC = 12 μg/mL vs. 8 μg/mL for the ortho isomer) .

  • 2-Bromo-3-(4-chloro-3-methylphenyl)-1-propene: Bromine substitution increases lipophilicity (LogP = 4.2) but reduces synthetic yield (65%).

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